molecular formula C16H18N4O2 B2739354 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034444-57-8

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2739354
CAS No.: 2034444-57-8
M. Wt: 298.346
InChI Key: ICJVUOQGMHBPEP-UHFFFAOYSA-N
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Description

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Group: The starting material, 6-methylpyridazine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to introduce the pyrrolidinyl group.

    Coupling with Pyrrolidine: The intermediate product is then coupled with pyrrolidine under basic conditions to form the pyrrolidinyl group.

    Introduction of the Pyridinyl Group: Finally, the pyridinyl group is introduced through a condensation reaction with 3-pyridinecarboxaldehyde.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(3-(Pyridin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: This compound lacks the methyl group on the pyridazinyl ring, which may affect its chemical properties and biological activity.

    1-(3-((6-Chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: The presence of a chlorine atom instead of a methyl group can lead to different reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-4-5-15(19-18-12)22-14-6-8-20(11-14)16(21)9-13-3-2-7-17-10-13/h2-5,7,10,14H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJVUOQGMHBPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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